![molecular formula C40H44FeP2 B12441289 Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B12441289.png)
Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine is a chiral organophosphine ligand. Organophosphine ligands are widely used in coordination chemistry and homogeneous catalysis due to their ability to stabilize metal centers and influence the reactivity and selectivity of metal-catalyzed reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is functionalized to introduce the phosphine groups. This can be achieved through lithiation followed by reaction with chlorophosphines.
Chiral Resolution: The chiral centers are introduced using chiral auxiliaries or chiral catalysts to ensure the desired stereochemistry.
Final Assembly: The di-tert-butylphosphine group is introduced in the final step, often through a substitution reaction.
Industrial Production Methods
Industrial production methods for such complex ligands often involve:
Large-scale synthesis: Using optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to obtain the pure compound.
化学反应分析
Types of Reactions
(S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The ligand can participate in substitution reactions with metal centers to form coordination complexes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Metal Precursors: Transition metal salts or complexes such as palladium, platinum, or rhodium complexes.
Major Products
Coordination Complexes: The primary products are metal-ligand complexes, which can be used in catalysis.
Phosphine Oxides: Formed through oxidation reactions.
科学研究应用
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Coordination Chemistry: Studied for its ability to form stable complexes with various metal centers.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry
Fine Chemicals: Employed in the synthesis of fine chemicals and pharmaceuticals.
Material Science: Investigated for its role in the development of new materials with unique properties.
作用机制
The mechanism of action of (S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine involves:
Coordination to Metal Centers: The phosphine groups coordinate to metal centers, stabilizing them and influencing their reactivity.
Chiral Induction: The chiral centers in the ligand induce chirality in the metal center, leading to enantioselective reactions.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common organophosphine ligand with similar coordination properties but lacking chirality.
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand used in asymmetric catalysis.
Uniqueness
Chirality: The presence of chiral centers makes (S)-1-{(RP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine unique for enantioselective catalysis.
Stability: The ferrocenyl group provides additional stability to the ligand-metal complexes.
属性
分子式 |
C40H44FeP2 |
|---|---|
分子量 |
642.6 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+) |
InChI |
InChI=1S/C35H39P2.C5H5.Fe/c1-25(37(34(2,3)4)35(5,6)7)28-21-14-24-31(28)36(32-22-12-17-26-15-8-10-19-29(26)32)33-23-13-18-27-16-9-11-20-30(27)33;1-2-4-5-3-1;/h8-25H,1-7H3;1-5H;/q2*-1;+2 |
InChI 键 |
FMKCFHDNLJFVRE-UHFFFAOYSA-N |
规范 SMILES |
CC([C-]1C=CC=C1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12441207.png)


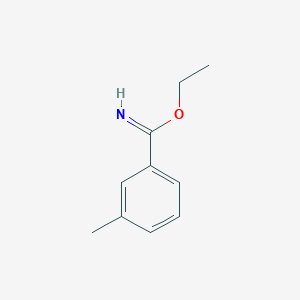
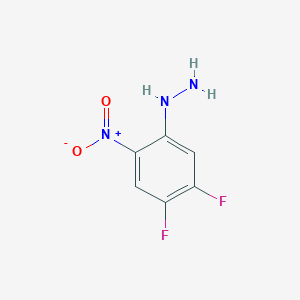

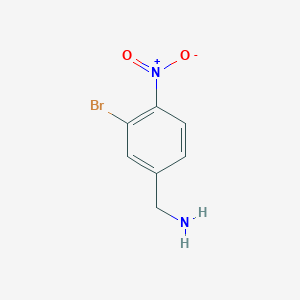
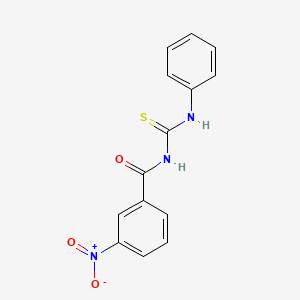
![{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B12441253.png)
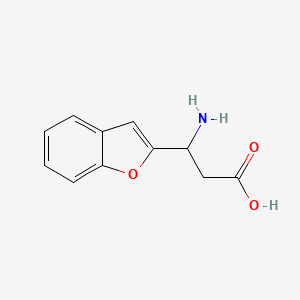
![methyl (3S,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B12441266.png)



